[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors followed by acetylation and amination reactions. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of piperidine derivatives often employs scalable and cost-effective methods. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinone: Contains a carbonyl group in the piperidine ring.
Spiropiperidines: Feature a spiro linkage with another ring system.
Uniqueness
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1-acetylpiperidin-2-yl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)14(9-13(17)18)8-12-6-4-5-7-15(12)11(3)16/h10,12H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBXBFUOSDSBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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